molecular formula C15H17N3O3 B2665852 N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421482-31-6

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2665852
CAS RN: 1421482-31-6
M. Wt: 287.319
InChI Key: WGXLLKGCZGIDQD-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a compound that contains a total of 40 bonds, including 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The compound has 1 tertiary amide (aromatic) and 1 hydroxyl group .


Synthesis Analysis

The synthesis of oxazolines, such as the one in the compound, typically involves coupling amino alcohols with carboxylic acid derivatives in the presence of activation reagents, catalysts, or oxidants . A triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides for synthesizing 2-oxazolines has been reported .


Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Chemical Reactions Analysis

The reaction of N-(2-hydroxyethyl)amides provides the desired 2-oxazolines in up to 99% yield. This method affords oxazoline with inversion of α-hydroxyl stereochemistry, suggesting that alcohol is activated as a leaving group under these conditions .

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide serves as a precursor in the synthesis of various pyrazolo and pyrimidine derivatives. These derivatives are synthesized through reactions involving different primary and secondary amines, leading to compounds with potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines involves reactions with this compound to form substituted amides and pyrazoloxazine derivatives, showcasing its utility in creating novel compounds with potentially unique properties (Eleev, Kutkin, & Zhidkov, 2015).

Anticancer Activity

A significant application of derivatives of this compound is in the development of anticancer agents. Through various synthetic pathways, derivatives have been created and tested for their antitumor activity. For example, the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential of this compound's derivatives in cancer research and therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial and Antiviral Activities

Derivatives synthesized from this compound have also been tested for their antimicrobial and antiviral activities. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, indicating their potential as antiviral agents. This opens avenues for the development of new antiviral drugs, particularly against strains such as the H5N1 avian influenza virus (Hebishy, Salama, & Elgemeie, 2020).

Biological and Chemical Properties

The compound and its derivatives exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The structural diversity obtained by modifying this compound allows for the exploration of different biological activities, offering insights into the relationship between chemical structure and biological function. This is crucial for the development of new pharmaceuticals and understanding the mechanism of action of potential drugs (Youssef, Abbady, Ahmed, & Omar, 2011).

properties

IUPAC Name

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)15(20)13-11-14-18(16-13)7-4-10-21-14/h1-3,5-6,11,19H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXLLKGCZGIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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